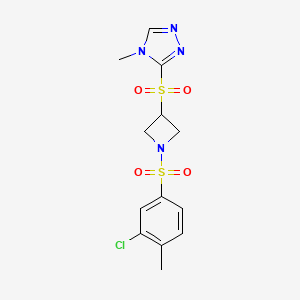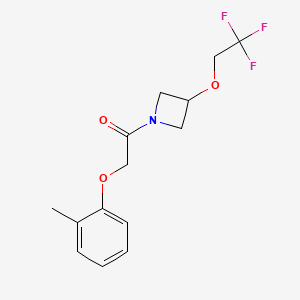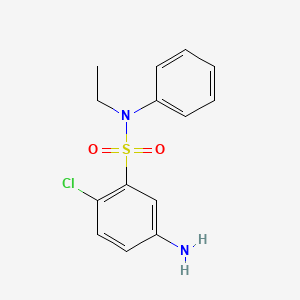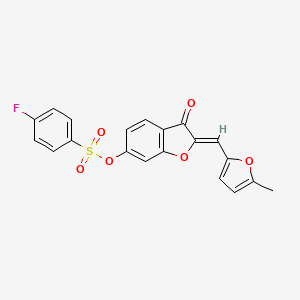
3-((1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-((1-((3-chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a heterocyclic molecule that likely contains a triazole ring, a common motif in medicinal chemistry due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding. The presence of sulfonyl groups suggests potential for interactions with biological targets, while the chloro and methyl substituents on the phenyl ring may influence the compound's electronic properties and steric demands.
Synthesis Analysis
The synthesis of related triazole compounds often involves the use of sulfonyl azides, which can react with various nucleophiles to form triazole rings. For instance, 1-sulfonyl-1,2,3-triazoles can be synthesized through copper-catalyzed azide-alkyne cycloaddition, a reaction that is well-established in the literature . Additionally, sulfamoyl azides, which can be generated from secondary amines, react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of sulfonyl groups attached to the triazole ring and azetidine ring in the compound suggests a complex three-dimensional structure that could be analyzed using spectroscopic methods such as NMR and X-ray crystallography. These techniques would provide detailed information about the arrangement of atoms within the molecule and the configuration of its stereocenters.
Chemical Reactions Analysis
Triazole derivatives are known for their reactivity, particularly in the context of forming carbene complexes with metals . These reactive intermediates can be used to introduce nitrogen atoms into various heterocycles, which is a valuable transformation in synthetic chemistry. The sulfonyl groups in the compound may also participate in reactions, potentially acting as leaving groups or electrophiles in substitution reactions. The reactivity of the azetidine ring could also be explored, as it may undergo ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The sulfonyl groups are likely to impart some degree of water solubility, while the chloro and methyl substituents could affect the compound's lipophilicity. The melting point, boiling point, and stability of the compound could be determined experimentally. Additionally, the compound's reactivity towards acids, bases, and other nucleophiles would be an important aspect of its chemical property profile.
Mechanism of Action
properties
IUPAC Name |
3-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4S2/c1-9-3-4-10(5-12(9)14)24(21,22)18-6-11(7-18)23(19,20)13-16-15-8-17(13)2/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWJYBOSGFIBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)



![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)




![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)